XL413 XL413 XL413 is a benzofuropyrimidine that is 3,4-dihydro[1]benzofuro[3,2-d]pyrimidine substituted by (2S)-pyrrolidin-2-yl, oxo and chloro groups at positions 2, 4, and 8, respectively. It is a potent ATP competitive inhibitor of Cdc7 kinase (IC50 = 3.4 nM) and exhibits anticancer properties. It has a role as an EC 2.7.11.1 (non-specific serine/threonine protein kinase) inhibitor and an antineoplastic agent. It is a benzofuropyrimidine, an organochlorine compound and a member of pyrrolidines.
BMS-863233 has been investigated for the treatment of Refractory Hematologic Cancer.
CDC7 Kinase Inhibitor BMS-863233 is an orally bioavailable cell division cycle 7 homolog (CDC7) kinase inhibitor with potential antineoplastic activity. CDC7 kinase inhibitor BMS-863233 binds to and inhibits the activity of CDC7, which may result in the inhibition of DNA replication and mitosis, the induction of tumor cell apoptosis, and the inhibition of tumor cell proliferation in CDC7-overexpressing tumor cells. CDC7, a serine-threonine kinase overexpressed in a variety of tumor cell types, plays an essential role in the initiation of DNA replication by activating origins of replication.
Brand Name: Vulcanchem
CAS No.: 1169558-38-6
VCID: VC0001925
InChI: InChI=1S/C14H12ClN3O2/c15-7-3-4-10-8(6-7)11-12(20-10)14(19)18-13(17-11)9-2-1-5-16-9/h3-4,6,9,16H,1-2,5H2,(H,17,18,19)/t9-/m0/s1
SMILES: C1CC(NC1)C2=NC3=C(C(=O)N2)OC4=C3C=C(C=C4)Cl
Molecular Formula: C14H12ClN3O2
Molecular Weight: 289.71 g/mol

XL413

CAS No.: 1169558-38-6

Cat. No.: VC0001925

Molecular Formula: C14H12ClN3O2

Molecular Weight: 289.71 g/mol

* For research use only. Not for human or veterinary use.

XL413 - 1169558-38-6

Specification

Description XL413 is a benzofuropyrimidine that is 3,4-dihydro[1]benzofuro[3,2-d]pyrimidine substituted by (2S)-pyrrolidin-2-yl, oxo and chloro groups at positions 2, 4, and 8, respectively. It is a potent ATP competitive inhibitor of Cdc7 kinase (IC50 = 3.4 nM) and exhibits anticancer properties. It has a role as an EC 2.7.11.1 (non-specific serine/threonine protein kinase) inhibitor and an antineoplastic agent. It is a benzofuropyrimidine, an organochlorine compound and a member of pyrrolidines.
BMS-863233 has been investigated for the treatment of Refractory Hematologic Cancer.
CDC7 Kinase Inhibitor BMS-863233 is an orally bioavailable cell division cycle 7 homolog (CDC7) kinase inhibitor with potential antineoplastic activity. CDC7 kinase inhibitor BMS-863233 binds to and inhibits the activity of CDC7, which may result in the inhibition of DNA replication and mitosis, the induction of tumor cell apoptosis, and the inhibition of tumor cell proliferation in CDC7-overexpressing tumor cells. CDC7, a serine-threonine kinase overexpressed in a variety of tumor cell types, plays an essential role in the initiation of DNA replication by activating origins of replication.
CAS No. 1169558-38-6
Molecular Formula C14H12ClN3O2
Molecular Weight 289.71 g/mol
IUPAC Name 8-chloro-2-[(2S)-pyrrolidin-2-yl]-3H-[1]benzofuro[3,2-d]pyrimidin-4-one
Standard InChI InChI=1S/C14H12ClN3O2/c15-7-3-4-10-8(6-7)11-12(20-10)14(19)18-13(17-11)9-2-1-5-16-9/h3-4,6,9,16H,1-2,5H2,(H,17,18,19)/t9-/m0/s1
Standard InChI Key JJWLXRKVUJDJKG-VIFPVBQESA-N
Isomeric SMILES C1C[C@H](NC1)C2=NC3=C(C(=O)N2)OC4=C3C=C(C=C4)Cl
SMILES C1CC(NC1)C2=NC3=C(C(=O)N2)OC4=C3C=C(C=C4)Cl
Canonical SMILES C1CC(NC1)C2=NC3=C(C(=O)N2)OC4=C3C=C(C=C4)Cl

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